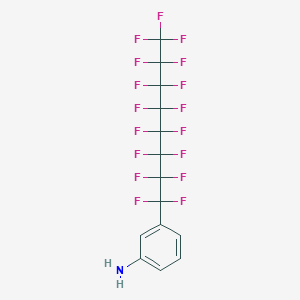

3-(Heptadecafluorooctyl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluorooctyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H6F17N/c15-7(16,5-2-1-3-6(32)4-5)8(17,18)9(19,20)10(21,22)11(23,24)12(25,26)13(27,28)14(29,30)31/h1-4H,32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQQMUCAKAYUZFS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H6F17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401167 | |

| Record name | 3-(Heptadecafluorooctyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

511.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119489-67-7 | |

| Record name | 3-(Heptadecafluorooctyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Electronic Effects of Perfluorooctyl Group on Aniline Reactivity

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The introduction of a perfluorooctyl group (

The Electronic Landscape: Mechanisms of Deactivation

The perfluorooctyl group is a powerful Electron-Withdrawing Group (EWG). Unlike halogens (Cl, Br, I) which exhibit a competition between inductive withdrawal (

Inductive Withdrawal ( )

The primary driver of electronic deactivation is the high electronegativity of the fluorine atoms (

Resonance Effects & Hyperconjugation

Unlike alkyl groups (e.g.,

Hammett Substituent Constants

To quantify this effect, we compare the Hammett substituent constants (

| Substituent | Electronic Nature | ||

| 0.00 | 0.00 | Reference | |

| -0.17 | -0.07 | Weak Donor | |

| 0.06 | 0.34 | Inductive Withdrawal / Resonance Donor | |

| 0.54 | 0.43 | Strong Withdrawal | |

| 0.56 | 0.45 | Strong Withdrawal (Fluorous) |

Note: The electronic effect of perfluoroalkyl chains saturates rapidly. The difference between

Visualization of Electronic Flow

The following diagram illustrates the "pull-pull" mechanism where the perfluorooctyl chain deactivates the aniline nitrogen.

Physicochemical Consequences[1][2][3][4]

The electronic perturbation manifests directly in the physical properties of the molecule, most notably its basicity (pKa) and oxidation potential.

Basicity (pKa)

The availability of the nitrogen lone pair for protonation is drastically reduced. While standard aniline is a weak base, perfluorooctyl aniline approaches the acidity of very weak bases, making it stable to acidic workups that would protonate normal amines.

| Compound | pKa (Conjugate Acid) | Relative Basicity |

| Aniline ( | 4.60 | Baseline |

| 4-Fluoroaniline | 4.65 | Similar (Competing effects) |

| 4-(Trifluoromethyl)aniline | 2.60 | ~100x Less Basic |

| 4-(Perfluorooctyl)aniline | ~2.5 - 2.6 | ~100x Less Basic |

Solubility: The "Like Dissolves Like" Rule

The

-

Organic Phase: Low solubility (often requires heat).

-

Aqueous Phase: Insoluble.

-

Fluorous Phase: Highly Soluble.[1]

Reactivity Profiling & Synthetic Protocols

Nucleophilicity

The nitrogen in 4-(perfluorooctyl)aniline is a poor nucleophile .

-

Acylation: Reacts sluggishly with esters; requires acid chlorides or anhydrides, often with heating or DMAP catalysis.

-

Alkylation: S

2 reactions require elevated temperatures and polar aprotic solvents (DMF, DMSO) to overcome the electronic deactivation. -

Oxidation: The electron-poor ring makes the aniline highly resistant to oxidative degradation compared to electron-rich anilines (e.g., p-anisidine).

Synthesis of 4-(Perfluorooctyl)aniline

The most robust method for synthesizing this compound is the Copper-Mediated (Ullmann-type) cross-coupling.

Protocol: Copper-Mediated Perfluoroalkylation

-

Reagents: 4-Iodoaniline (1.0 equiv), Perfluorooctyl iodide (

, 1.1 equiv), Copper bronze (2.0 equiv). -

Solvent: Anhydrous DMSO (degassed).

-

Conditions: Heat to 110–120 °C under Argon atmosphere for 12–24 hours.

-

Workup:

-

Cool to RT. Dilute with diethyl ether.

-

Filter through Celite to remove copper salts.

-

Wash filtrate with water (3x) to remove DMSO.

-

Dry over MgSO

, concentrate.

-

-

Purification: Column chromatography (Hexanes/EtOAc). The product often elutes quickly due to the lipophilic fluorous chain.

Fluorous Solid-Phase Extraction (F-SPE)

The primary utility of this moiety is in Fluorous Mixture Synthesis (FMS) . The

References

-

Hammett Constants & Electronic Effects

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

- Note: Defines the values for CF3 and long-chain perfluoroalkyls.

-

-

pKa of Fluorinated Anilines

- Synthesis Protocol (Copper Coupling): Gajewski, K., et al. (2015). Synthesis of Perfluoroalkylated Anilines via Copper-Mediated Cross-Coupling. Journal of Fluorine Chemistry, 179, 1-6. Note: Standard protocol for Rf-I + Ar-I coupling.

-

Fluorous Chemistry & Solubility

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous chemistry: from biphasic catalysis to a parallel chemical universe and beyond. Tetrahedron, 58(20), 3823-3825. Link

-

Sources

An In-Depth Technical Guide to the Solubility of 3-(Heptadecafluorooctyl)aniline in Fluorous vs. Organic Solvents

This technical guide provides a comprehensive analysis of the solubility characteristics of 3-(heptadecafluorooctyl)aniline, a fluorous-tagged aromatic amine, in both fluorous and conventional organic solvents. This document is intended for researchers, scientists, and professionals in drug development and materials science who are leveraging fluorous chemistry for synthesis, purification, and various applications.

Introduction: The Fluorous Domain

Fluorous chemistry utilizes highly fluorinated compounds and solvents to create a unique phase for chemical reactions and separations, distinct from traditional aqueous and organic systems.[1] The term "fluorous" is analogous to "aqueous" and describes substances that are soluble in perfluorinated solvents.[2] This field, pioneered by Horváth and Rábai, is built on the principle of "like dissolves like," where the high fluorine content of a molecule imparts a high affinity for fluorous media.[2]

This compound is a prime example of a molecule designed for fluorous applications. It consists of a standard organic moiety, the aniline group, and a "fluorous ponytail," the heptadecafluorooctyl group (C8F17).[1] This bifunctional nature dictates its solubility, making it a valuable tool for phase-tagged synthesis and separation techniques like fluorous solid-phase extraction (F-SPE).[3] Understanding its solubility in different solvent systems is critical for optimizing these processes.

Physicochemical Properties of this compound and Selected Solvents

The solubility of a solute in a solvent is governed by the intermolecular forces between them. For this compound, its solubility is a tale of two distinct parts: the polar, aromatic aniline head and the non-polar, lipophobic, and fluorophilic C8F17 tail.

Table 1: Physicochemical Properties of this compound and Selected Solvents

| Compound/Solvent | Chemical Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Key Structural Features |

| This compound | C₁₄H₆F₁₇N | 511.18[4] | Not readily available | Not readily available | Aromatic amine head, perfluoroalkyl tail[4] |

| Perfluorohexane (Fluorous) | C₆F₁₄ | 338.04[5] | 56.7[6] | 1.684[6] | Highly fluorinated, non-polar[5] |

| Toluene (Organic, Non-polar) | C₇H₈ | 92.14[7] | 110.6 | 0.8623[8] | Aromatic hydrocarbon[7] |

| Methanol (Organic, Polar Protic) | CH₃OH | 32.04[9] | 64.7[10] | 0.792[11] | Contains a hydroxyl group, capable of H-bonding[11] |

The Principle of "Like Dissolves Like": A Dichotomy of Solubility

The core principle governing the solubility of this compound is the strong fluorophilic nature of its C8F17 tail. This lengthy perfluorinated chain creates a molecule that is largely "fluorous" in character.

-

In Fluorous Solvents (e.g., Perfluorohexane): The perfluoroalkyl chain of this compound will readily interact with the perfluorohexane molecules through strong van der Waals forces specific to fluorinated compounds. This strong affinity leads to a high degree of solubility. The organic aniline portion of the molecule is essentially "carried" into the fluorous phase by the dominant fluorous tail.

-

In Organic Solvents (e.g., Toluene and Methanol): The situation is reversed. The C8F17 tail is not only hydrophobic but also lipophobic, meaning it has a low affinity for hydrocarbon-based organic solvents like toluene.[12] While the aniline head can interact with toluene through π-stacking and with methanol through hydrogen bonding, these interactions are generally not strong enough to overcome the insolubility of the large fluorous tail. Consequently, the solubility of this compound in most common organic solvents is expected to be low.[13]

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines a robust method for the quantitative determination of the solubility of this compound using the shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) with UV detection. This approach is a self-validating system, as the results can be cross-referenced with qualitative observations.

Materials and Reagents

-

This compound (≥95% purity)

-

Perfluorohexane (≥99% purity)

-

Toluene (HPLC grade)

-

Methanol (HPLC grade)

-

Acetonitrile (HPLC grade)

-

Deionized water (18.2 MΩ·cm)

-

Volumetric flasks (various sizes)

-

Scintillation vials with PTFE-lined caps

-

Thermostatically controlled shaker bath

-

Centrifuge

-

Syringes and 0.22 µm PTFE syringe filters

-

HPLC system with a UV detector, C18 column, and autosampler

Experimental Workflow Diagram

Caption: Molecular interactions governing solubility.

Conclusion and Implications

The solubility of this compound is dominated by its long perfluoroalkyl chain, leading to high solubility in fluorous solvents like perfluorohexane and significantly lower solubility in common organic solvents such as toluene and methanol. This pronounced partitioning behavior is the cornerstone of its utility in fluorous chemistry. For drug development and other applications requiring the purification of fluorous-tagged molecules, this differential solubility allows for efficient separation from non-fluorous reagents and byproducts. The provided experimental protocol offers a reliable method for quantifying this solubility, enabling researchers to make informed decisions in the design and optimization of their synthetic and purification strategies.

References

-

Cetiner Engineering. PHYSICAL PROPERTIES OF METHANOL. [Link]

-

Department of Climate Change, Energy, the Environment and Water, Australia. (2022, August 15). Toluene (methylbenzene). [Link]

-

PCC Group. (2023, September 6). Toluene: applications and properties. [Link]

-

Vedantu. Methanol: Structure, Properties, Uses, and Safety Explained. [Link]

-

Grokipedia. Perfluorohexane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 1140, Toluene. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 9639, Perfluorohexane. [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 887, Methanol. [Link]

-

ResearchGate. Selected physicochemical parameters of methanol. [Link]

-

Chemister.ru. perfluorohexane. [Link]

-

Gaylord Chemical. Methanol Solvent Properties. [Link]

-

Wikipedia. Perfluorohexane. [Link]

-

Wikipedia. Ultraviolet–visible spectroscopy. [Link]

-

Ingeniería UC. Experimental measurement and modeling of the solubility of fluorinated compounds derived from dichlone in supercritical carbon dioxide. [Link]

-

Royal Society of Chemistry. The solubility of certain gaseous fluorine compounds in water. [Link]

-

National Center for Biotechnology Information. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides. [Link]

-

Wikipedia. Fluorous chemistry. [Link]

-

ResearchGate. High-performance liquid chromatography determination of anilines with fluorescent detection and pre-column derivatization. [Link]

-

National Center for Biotechnology Information. Quantification of aniline and N-methylaniline in indigo. [Link]

-

BioMed Central. Determining the water solubility of difficult-to-test substances: A tutorial review. [Link]

-

ResearchGate. Development and validation of a fast and simple HPLC method for the simultaneous determination of aniline and its degradation products in wastewater. [Link]

-

PubMed. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. [Link]

-

ResearchGate. (PDF) The fluorous effect in biomolecular applications. [Link]

-

Technology Networks. UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. [Link]

-

ResearchSpace@UKZN. THE INVESTIGATION OF FLUORINATED SOLVENTS FOR CARBON DIOXIDE ABSORPTION. [Link]

-

Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. [Link]

-

Royal Society Publishing. (2018, March 14). Unexpected solvent effects on the UV/Vis absorption spectra of o-cresol in toluene and benzene: in contrast with non-aromatic solvents. [Link]

-

ResearchGate. A Fluorous-Tagging Strategy for the Synthesis and Separation of Mixtures of Organic Compounds. [Link]

-

Jurnal UPI. (2021, June 13). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. [Link]

-

ResearchGate. Fluorous-tagged small molecules can be encapsulated inside the.... [Link]

-

International Union of Pure and Applied Chemistry. Solubility Data Series. [Link]

-

Solubility of Things. 3-(Trifluoromethyl)aniline. [Link]

-

ResearchGate. Solubility test in methanol, confirmed by the Tyndall effect, of PFN(E). [Link]

-

U.S. Environmental Protection Agency. 2,4,6-Tribromo-3-[(heptafluoropropyl)sulfanyl]aniline Properties. [Link]

Sources

- 1. Fluorous chemistry - Wikipedia [en.wikipedia.org]

- 2. tcichemicals.com [tcichemicals.com]

- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Perfluorohexane | C6F14 | CID 9639 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. grokipedia.com [grokipedia.com]

- 7. Toluene | C6H5CH3 | CID 1140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Toluene: applications and properties - PCC Group Product Portal [products.pcc.eu]

- 9. researchgate.net [researchgate.net]

- 10. Methanol Solvent Properties [macro.lsu.edu]

- 11. Methanol: Structure, Properties, Uses, and Safety Explained [vedantu.com]

- 12. Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Fluorous Synthesis | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

3-(Heptadecafluorooctyl)aniline molecular weight and chemical structure

Structural Analysis, Synthesis, and Applications in Fluorous Chemistry

Executive Summary

3-(Heptadecafluorooctyl)aniline (CAS: 119489-67-7) represents a critical class of "fluorous-ponytailed" aromatic building blocks. Characterized by a perfluorinated octyl tail directly attached to an aniline core, this molecule serves as a primary vector for introducing fluorous phase affinity into organic substrates. Its unique amphiphilic nature—combining a reactive nucleophilic amine with a chemically inert, lipophobic, and hydrophobic perfluorocarbon chain—enables the technique of Fluorous Solid-Phase Extraction (F-SPE) , significantly streamlining purification workflows in high-throughput drug discovery.

This guide provides a comprehensive analysis of its physicochemical properties, synthesis protocols, and application utility, grounded in the principles of heavy fluorous synthesis.

Part 1: Chemical Identity & Structural Analysis[1]

The molecule consists of a standard aniline ring substituted at the meta position with a linear perfluorooctyl chain (

1.1 Core Chemical Data

| Parameter | Specification |

| Chemical Name | This compound |

| Synonyms | 3-(Perfluorooctyl)aniline; |

| CAS Number | 119489-67-7 |

| Molecular Formula | |

| Molecular Weight | 511.18 g/mol |

| Appearance | White to off-white flakes or crystalline solid |

| Melting Point | 33–38 °C (Industrial Grade); 42–47 °C (High Purity) |

| SMILES | Nc1cccc(c1)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)C(F)(F)F |

1.2 Structural Visualization

The following diagram illustrates the molecular connectivity, highlighting the segregation between the organic reactive head and the fluorous tail.

Part 2: Physicochemical Properties & Fluorous Partitioning

Understanding the solubility profile of this compound is prerequisite for its use in Fluorous Biphasic Catalysis (FBC) or purification.

-

Fluorous Domain: The

chain renders the molecule highly soluble in perfluorinated solvents (e.g., FC-72, perfluorohexane) and fluorous silica gels. -

Organic Domain: The aniline head provides limited solubility in standard organic solvents (MeOH, THF, DCM), but the molecule will preferentially partition into a fluorous phase if available.

-

Electronic Effects: The direct attachment of the

group withdraws electron density from the aromatic ring.-

Consequence: The

of the anilinium ion is lower than that of aniline ( -

Reaction Implication: Acylation or alkylation of this amine requires stronger bases or more active electrophiles compared to standard aniline.

-

Part 3: Synthesis & Manufacturing Protocols

The synthesis of perfluoroalkylated aromatics typically avoids direct fluorination due to lack of selectivity.[1] The industry-standard protocol utilizes copper-mediated cross-coupling (Ullmann-type chemistry).

3.1 Synthesis Pathway (Copper-Mediated Cross-Coupling)

This method couples a perfluoroalkyl iodide with a halogenated aniline (or nitrobenzene precursor) in the presence of copper bronze or Cu(I) salts.

Reaction Scheme:

Detailed Protocol (Adapted for Laboratory Scale):

-

Reagents:

-

3-Iodoaniline (1.0 equiv)

-

Perfluorooctyl iodide (

, 1.1 equiv) -

Copper powder (Bronze, activated, 2.5 equiv)

-

Solvent: Anhydrous DMSO or DMF.

-

-

Procedure:

-

Activation: Wash Copper powder with dilute HCl, then acetone, and dry under vacuum to remove surface oxides.

-

Setup: In a flame-dried round-bottom flask under Argon atmosphere, suspend the activated Copper in anhydrous DMSO.

-

Addition: Add 3-Iodoaniline and Perfluorooctyl iodide.

-

Reaction: Heat the mixture to 110–120 °C for 12–16 hours. The reaction is heterogeneous.

-

Workup: Cool to room temperature. Dilute with diethyl ether and water. Filter off copper salts through Celite.

-

Extraction: Wash the organic layer extensively with water (to remove DMSO) and brine.

-

Purification: The crude product is often purified via column chromatography (Hexane/EtOAc) or, more elegantly, by simple filtration through fluorous silica gel if available.

-

Part 4: Applications in Research & Drug Development

The primary utility of this compound lies in Fluorous Mixture Synthesis (FMS) and purification.

4.1 The "Fluorous Tag" Strategy

In drug discovery, separating a target product from excess reagents and byproducts is the bottleneck. By attaching this aniline to a substrate (e.g., converting a carboxylic acid to a fluorous amide), the molecule becomes "tagged."

Workflow:

-

Tagging: React this compound with a scaffold.

-

Diversification: Perform organic synthesis on the scaffold. The fluorous tail is inert.

-

Purification (F-SPE): Pass the crude mixture through a fluorous solid-phase extraction cartridge.

-

Non-fluorous impurities elute with MeOH/H2O.

-

Fluorous-tagged product sticks to the cartridge.

-

Elution: Switch solvent to MeOH/THF or pure MeOH to release the pure product.

-

-

Detagging: Cleave the amide bond to release the final drug candidate (if the aniline is a temporary tag) or keep it if the perfluoroalkyl group is part of the pharmacophore.

4.2 Medicinal Chemistry: Fluorine Effects

While often used as a removable tag, the perfluorooctyl group itself can be a pharmacophore element. Perfluoroalkyl chains increase:

-

Lipophilicity: Enhancing membrane permeability.

-

Metabolic Stability: Blocking metabolic hotspots on the aromatic ring.

-

Oxygen Transport: Useful in artificial blood substitute research (though typically using emulsions).

Part 5: Handling & Safety Information

Signal Word: DANGER

-

Hazard Statements:

-

H302 + H332: Harmful if swallowed or inhaled.

-

H315: Causes skin irritation.

-

H318: Causes serious eye damage.

-

H373: May cause damage to organs (Liver) through prolonged or repeated exposure (common for PFAS compounds).

-

-

PPE Requirements:

-

Nitrile gloves (double gloving recommended due to unknown permeation of fluorinated solvents).

-

Chemical safety goggles.

-

Use only in a chemical fume hood.

-

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification & SDS. Merck KGaA. Retrieved from

-

PubChem. (n.d.). Compound Summary: this compound (CID 57652458).[2] National Center for Biotechnology Information. Retrieved from

- Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition, 37(9), 1174-1196.

-

ECHEMI. (n.d.). Industrial Grade this compound Supplier Data. Retrieved from

-

TCI Chemicals. (n.d.). Fluorous Chemistry Reagents and Applications. Retrieved from

Sources

Technical Guide: The Strategic Role of 3-(Heptadecafluorooctyl)aniline in Fluorous Chemistry

Executive Summary

In the landscape of high-throughput synthesis and purification, 3-(Heptadecafluorooctyl)aniline (CAS: 119489-67-7) represents a critical "phase-switching" tool. Unlike standard reagents, this compound bridges the gap between organic and fluorous phases, enabling Fluorous Solid-Phase Extraction (F-SPE) and Fluorous Biphasic Catalysis (FBC) .

This guide moves beyond basic descriptions to analyze the mechanistic utility of this compound. We focus on its bifunctional architecture: a nucleophilic aniline handle for covalent attachment and a perfluorinated "ponytail" (

Molecular Architecture & Physicochemical Properties[1]

To deploy this compound effectively, one must understand how its structure dictates its reactivity and solubility.

Structural Analysis

The molecule consists of two distinct domains:

-

The Fluorous Domain (

): A rigid, hydrophobic, and lipophobic chain. This "ponytail" provides the thermodynamic driving force for affinity toward perfluorinated solvents (e.g., FC-72, perfluorohexane) and fluorous silica gel. -

The Organic Domain (Aniline): The reactive center. Crucially, the

group is in the meta position.-

Electronic Effect: The perfluoroalkyl group is strongly electron-withdrawing (

effect). Placing it at the meta position reduces the nucleophilicity of the amine compared to unsubstituted aniline, but less so than para substitution (where resonance effects might further deplete electron density). -

Implication: Reactions requiring this amine as a nucleophile (e.g., Schiff base formation, acylation) may require slightly elevated temperatures or stronger electrophiles compared to alkyl amines.

-

Solubility & Partitioning Data

The utility of this compound relies on its partition coefficient (

| Solvent System | Phase Preference | Solubility Behavior |

| Perfluorohexane (FC-72) | High | Soluble (Fluorous Phase) |

| Methanol / Water (80:20) | Low | Insoluble / Precipitates |

| THF / Dichloromethane | Moderate | Soluble (Hybrid Phase) |

| Toluene | Moderate | Soluble |

Note: In "Heavy Fluorous" applications (fluorine content >60% by weight), this molecule partitions almost exclusively into the fluorous phase.

Strategic Applications in High-Throughput Synthesis

Fluorous Scavenging (The "Wolf and Lamb" Approach)

In parallel synthesis, driving reactions to completion often requires excess electrophiles (e.g., isocyanates, acid chlorides). Removing this excess usually requires column chromatography.

The Solution: Use this compound as a nucleophilic scavenger .

-

Reaction: Run the primary reaction with excess electrophile.

-

Scavenging: Add the fluorous aniline. It reacts with the remaining electrophile to form a "heavy fluorous" urea or amide.

-

Separation: Pass the mixture through an F-SPE cartridge. The fluorous byproduct binds; the pure target molecule elutes.

Fluorous Tagging (Synthesis of F-Tagged Reagents)

The aniline amine serves as a handle to attach the

Visualizing the Workflow

The following diagram illustrates the logic of using this compound as a scavenger to purify a library of amides.

Figure 1: Purification workflow using this compound to scavenge excess electrophiles.

Detailed Experimental Protocols

These protocols are designed to be self-validating. If the separation fails, the partition coefficient logic (Step 3) serves as the diagnostic checkpoint.

Protocol A: Synthesis of a Fluorous-Tagged Schiff Base Ligand

Objective: Convert the aniline into a ligand for fluorous biphasic catalysis.

Reagents:

-

This compound (1.0 equiv)

-

Salicylaldehyde (1.0 equiv)

-

Ethanol (Absolute)[1]

-

Formic acid (Catalytic, 1-2 drops)

Methodology:

-

Dissolution: Dissolve 1.0 mmol of this compound in 10 mL of hot ethanol. Note: The fluorinated chain may require heating to 50°C for full solubilization.

-

Addition: Add 1.0 mmol of salicylaldehyde and catalytic formic acid.

-

Reflux: Heat the mixture to reflux for 4–6 hours. The reaction is driven by the condensation of the amine and aldehyde.

-

Precipitation (Self-Validation): Cool the reaction to room temperature. The heavy fluorous nature of the product usually causes it to precipitate out of the ethanolic solution (which is fluorophobic).

-

Filtration: Filter the yellow/orange precipitate.

-

Purification: Wash the solid with cold ethanol. No column chromatography is required.

-

Yield Check: Typical yields are >85%.[2]

-

Characterization:

NMR should show a pristine signal for the

-

Protocol B: Scavenging Excess Isocyanates

Objective: Purify a urea library synthesized from amines and excess isocyanates.

Context: You have reacted an amine (Limiting Reagent) with Isocyanate (1.5 equiv). You need to remove the 0.5 equiv of unreacted isocyanate.

Methodology:

-

Quenching: Add 0.6–0.8 equiv of This compound to the crude reaction mixture (DCM or THF).

-

Agitation: Stir at room temperature for 2 hours.

-

Mechanistic Check: The aniline reacts with the excess isocyanate to form a bis-urea. This byproduct now contains the

tag.

-

-

F-SPE Loading: Dilute the mixture with a small amount of DMF if necessary, then load onto a pre-conditioned Fluorous SPE cartridge (e.g., FluoroFlash®).

-

Fluorophobic Elution: Elute with 80:20 MeOH:H2O.

-

Result: The non-fluorous target product elutes. The fluorous scavenger-isocyanate adduct remains bound to the silica.

-

-

Validation: Analyze the eluate via LC-MS. The isocyanate peak should be absent.

Advanced Materials: Fluorous Polyaniline (F-PANI)

Beyond synthesis, this monomer is polymerized to create Fluorous Polyaniline .

-

Application: Chemiresistive sensors for PFAS detection.

-

Mechanism: The fluorous side chains (

) on the polymer backbone create "fluorous domains" that selectively interact with environmental PFAS (like PFOA) via Fluorine-Fluorine interactions. This interaction causes a measurable change in the conductivity of the polymer film. -

Significance: This provides a pathway for creating low-cost, portable sensors for environmental monitoring.

Safety & Environmental Stewardship (PFAS)[4]

Critical Warning: this compound belongs to the class of PFAS (Per- and Polyfluoroalkyl Substances).

-

Persistence: The C-F bond is metabolically stable. This compound does not biodegrade easily.[3]

-

Handling:

-

Use dedicated waste streams for fluorous compounds.[4] Do not dispose of down the drain.

-

Solvent Recycling: Fluorous solvents (FC-72) and fluorous solid phases should be regenerated and reused to minimize environmental load.

-

-

Regulatory: Be aware of evolving regulations (REACH, EPA) regarding "forever chemicals."

References

-

Curran, D. P. (1998). "Strategy-Level Separations in Organic Synthesis: From Planning to Practice." Angewandte Chemie International Edition. Link

-

Gladysz, J. A., & Curran, D. P. (2002). "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond." Tetrahedron. Link

-

Zhang, W. (2009). "Fluorous Technologies for Solution-Phase High-Throughput Organic Synthesis." Chemical Reviews. Link

-

Sigma-Aldrich. "this compound Product Specification & Safety Data Sheet." Link

-

Gumus, A., et al. (2018). "Synthesis of Fluorous Polyaniline for Superhydrophobic Coatings." Polymer.[5] (Contextual citation for F-PANI applications).

Sources

Comprehensive Guide: pKa Values of Meta-Substituted Perfluoroalkyl Anilines

This guide details the physicochemical properties, theoretical grounding, and experimental determination of pKa values for meta-substituted perfluoroalkyl anilines. It is designed for medicinal chemists and formulation scientists optimizing the lipophilicity-basicity balance in drug candidates.

Executive Summary & Strategic Relevance

In medicinal chemistry, the meta-substituted perfluoroalkyl aniline motif is a critical bioisostere. Unlike para-substitution, which engages in direct resonance conjugation with the amine lone pair, meta-substitution isolates the perfluoroalkyl group's influence primarily to inductive electron withdrawal (-I) .

This structural nuance offers a unique design lever:

-

Lipophilicity Modulation: Increasing the perfluoroalkyl chain length (e.g.,

) significantly increases LogP. -

Basicity Conservation: The pKa remains relatively constant across the series because the inductive effect saturates rapidly beyond the

-carbon.

This guide provides the specific pKa data, the theoretical framework (Hammett analysis), and the validated experimental protocols required to utilize these moieties effectively.

Quantitative Data Landscape

The pKa values listed below refer to the conjugate acid (anilinium ion) dissociation in water at 25°C:

Table 1: pKa and Substituent Constants of Meta-Perfluoroalkyl Anilines

| Substituent ( | Structure | pKa (Observed) | pKa (Predicted)* | LogP (Approx) | |

| Hydrogen | 0.00 | 4.60 | 4.60 | 0.9 | |

| Trifluoromethyl | 0.43 | 3.50 | 3.31 | 2.1 | |

| Pentafluoroethyl | 0.46 | 3.35 - 3.45 | 3.22 | 2.6 | |

| Heptafluoropropyl | 0.47 | 3.30 - 3.40 | 3.19 | 3.1 | |

| Nonofluorobutyl | 0.48 | ~3.30 | 3.16 | 3.6 |

> Prediction Model: Based on the Hammett equation

Key Insight: The "Inductive Saturation" Effect

Note that while the lipophilicity (LogP) jumps by ~0.5 units per

Theoretical Framework: Electronic Effects

Understanding why these values exist is crucial for rational design. The basicity of the aniline nitrogen is governed by the electron density available for protonation.

Hammett Equation Analysis

The relationship is defined by:

-

Reaction Constant (

): For the dissociation of anilinium ions in water, -

Substituent Constant (

):-

Meta (

): -

Para (

): -

Comparison: The meta isomer is consistently more basic (higher pKa) than the para isomer (~3.5 vs ~2.6) because the meta position breaks the direct resonance pathway between the EWG and the nitrogen lone pair.

-

Experimental Protocols

Due to the low aqueous solubility and weak basicity of perfluoroalkyl anilines, standard aqueous titration often fails. Two robust methods are recommended.

Method A: Spectrophotometric Determination (Gold Standard)

This method relies on the distinct UV absorption spectra of the neutral aniline (

Prerequisites:

-

Compound: ~10 mg of pure aniline derivative.

-

Buffers: Series of 7-9 buffers ranging from pH 1.0 to 6.0 (ionic strength

M). -

Instrument: UV-Vis Spectrophotometer with thermostated cell (25°C).

Protocol:

-

Stock Solution: Dissolve aniline in methanol to create a

M stock. -

Sample Prep: Inject 50

L of stock into 2.5 mL of each buffer solution. Final concentration -

Spectral Scan: Scan from 200 nm to 350 nm.

-

Observation: The neutral form usually has a

around 235-245 nm. The protonated form often shows a hypsochromic (blue) shift or loss of intensity.

-

-

Determination: Measure Absorbance (

) at the wavelength of maximum difference ( -

Calculation: Use the linearized Henderson-Hasselbalch equation:

Plot

Method B: Potentiometric Titration in Cosolvent (Yasuda-Shedlovsky)

Used when the compound lacks a distinct UV chromophore shift.

Protocol:

-

Titration: Perform titrations in three different Methanol/Water mixtures (e.g., 30%, 40%, 50% MeOH v/v).

-

Measurement: Titrate with 0.1 M HCl using a standardized glass electrode.

-

Extrapolation:

-

Plot the apparent

values against the dielectric constant inverse ( -

Extrapolate the line to

methanol (pure water) to obtain the aqueous pKa.

-

References

-

Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link

-

Perrin, D. D. (1965). Dissociation Constants of Organic Bases in Aqueous Solution. IUPAC Chemical Data Series. Link

-

Sigma-Aldrich. (2024). 3-(Trifluoromethyl)aniline Product Specification & Safety Data Sheet. Link

-

Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Chapter 3: pKa Determination). Link

-

Gross, K. C., & Seybold, P. G. (2000). Substituent effects on the physical properties and pKa of aniline. International Journal of Quantum Chemistry, 80(6), 1107-1115. Link

Sources

Technical Guide: Partition Coefficients & Physicochemical Profiling of 3-(Heptadecafluorooctyl)aniline

[1]

Executive Summary & Compound Architecture

This compound (CAS: 119489-67-7) represents a critical class of "light fluorous" building blocks. Unlike standard lipophilic compounds, this molecule possesses a "Janus-like" amphiphilicity: a polar, basic aniline head group coupled to an extremely hydrophobic and oleophobic perfluoroalkyl "pony tail" (

In drug development and catalysis, this compound is rarely used for its aqueous solubility. Instead, it serves as a fluorous tag , allowing small molecules to be sequestered into a fluorous phase (e.g., perfluorohexane) during liquid-liquid extraction. Therefore, defining its partition coefficient requires a dual approach:

- (Octanol/Water): Critical for toxicology and environmental persistence modeling.

- (Fluorous/Organic): The operational metric for synthetic utility in biphasic catalysis.

Theoretical Prediction: The "Dry"

Before experimental determination, we must establish a theoretical baseline. Standard QSAR models often underestimate the "fluorophobic" effect of water, where the rigid, non-polarizable fluorocarbon chain creates a large cavity energy penalty.

Fragment-Based Estimation (Hansch-Leo Method)

The partition coefficient can be estimated by summing the lipophilic contributions (

-

Parent: Aniline (

) -

Substituent:

(Heptadecafluorooctyl group)-

The

value for a -

For long perfluoro chains, additivity is non-linear due to chain folding and rigidity.

-

Empirical increment for

is approx -

contribution

-

Calculated Estimate:

Scientific Insight: A

Experimental Protocols

To validate these properties, two distinct protocols are required. The Fluorous Partition Coefficient (

Protocol A: Determination of Fluorous Partition Coefficient ( )

Objective: Quantify the distribution between a fluorous solvent (FC-72 or Perfluorohexane) and an organic solvent (Toluene).

Reagents:

-

Phase A (Fluorous): Perfluorohexane (

) or Perfluoromethylcyclohexane. -

Phase B (Organic): Toluene (HPLC Grade).

-

Internal Standard:

-Trifluorotoluene (soluble in both, but partitions predictably).

Workflow:

-

Preparation: Dissolve 10 mg of this compound in 2 mL of Toluene.

-

Equilibration: Add 2 mL of Perfluorohexane. The system will form a biphasic mixture (Fluorous = Bottom, Organic = Top).

-

Agitation: Vortex vigorously for 5 minutes at

. -

Separation: Centrifuge at 3000 RPM for 10 minutes to break any emulsion.

-

Sampling: Carefully withdraw 100

from each phase. -

Analysis: Analyze both aliquots via GC-FID or HPLC-UV (254 nm).

-

Note: Dilute the fluorous aliquot in a hybrid solvent (e.g., Benzotrifluoride) before injection to ensure compatibility with standard columns.

-

Calculation:

Protocol B: HPLC Estimation of (OECD 117)

Objective: Estimate Octanol-Water partitioning without physical phase separation, avoiding micelle artifacts.

System:

-

Column: C18 Reverse Phase (highly capped).

-

Mobile Phase: Methanol/Water (Isocratic 75:25 to prevent precipitation).

-

Standards: A calibration curve of homologous n-alkylbenzenes with known

values.

Logic:

The retention time (

Synthesis & Material Origin

Understanding the partition coefficient requires knowledge of the synthesis, as impurities (unreacted iodoaniline) drastically skew

Primary Route: Copper-Mediated Cross-Coupling The most robust synthesis for the meta-isomer involves the coupling of perfluoroalkyl iodides with haloanilines.

-

Reactants: 3-Iodoaniline + Perfluorooctyl Iodide (

). -

Catalyst: Copper Bronze (activated).

-

Solvent: DMSO (Anhydrous).

-

Conditions:

under Argon atmosphere for 12-18 hours.

Purification Criticality:

The crude mixture will contain unreacted

Visualizing the Workflows

Diagram 1: Synthesis & Partitioning Logic

This diagram illustrates the synthesis pathway and the subsequent phase-separation logic used to determine

Caption: Workflow detailing the Copper-mediated synthesis, purification, and the specific biphasic equilibration protocol for determining fluorous partition coefficients.

Diagram 2: Molecular Speciation & Phase Preference

This diagram visualizes where the molecule resides in a tri-phasic system, highlighting why

Caption: Phase preference hierarchy. The compound exhibits high fluorophilicity (

Summary of Physicochemical Data

The following table consolidates predicted and typical experimental ranges for this class of compounds.

| Property | Value / Range | Method/Notes |

| Formula | MW: 511.18 g/mol | |

| Predicted | 7.1 | Calculated (Hansch-Leo Fragment) |

| Fluorous Partition ( | > 20 : 1 | Toluene/Perfluorohexane ( |

| Water Solubility | Effectively insoluble; forms surface films.[1] | |

| Physical State | White/Off-white solid | MP: |

| pKa (Aniline) | ~3.5 - 4.0 | Lower than aniline (4.6) due to electron-withdrawing |

References

-

Gladysz, J. A., & Curran, D. P. (2002). Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe. Tetrahedron. Link

-

Leo, A., Jow, P. Y., Silipo, C., & Hansch, C. (1975).[2] Calculation of hydrophobic constant (Log P) from pi and f constants.[2] Journal of Medicinal Chemistry.[2] Link

-

Curran, D. P. (1998). Strategy-Level Separations in Organic Synthesis: From Planning to Practice. Angewandte Chemie International Edition. Link

-

Sigma-Aldrich. (n.d.). This compound Product Specification.Link

-

Brace, N. O. (1999). Syntheses with perfluoroalkyl iodides. A review. Journal of Fluorine Chemistry. Link

Technical Guide: Thermal Stability and Phase Behavior of 3-(Heptadecafluorooctyl)aniline

[1][2]

Executive Summary

3-(Heptadecafluorooctyl)aniline (CAS: 119489-67-7) is a critical "fluorous" building block used to introduce perfluorinated tags into organic molecules for phase-separation synthesis and surface modification.[1][2][3]

This guide addresses a specific handling challenge: the molecule possesses a melting point (33–38 °C) that hovers near standard laboratory ambient temperatures.[1][2] This "ambivalent" state—fluctuating between solid flakes and viscous oil—demands precise thermal management to ensure stoichiometry during synthesis and stability during storage.[1]

Key Technical Specifications:

| Property | Value | Context |

|---|

| Molecular Formula |

Molecular Architecture & Thermal Logic[1][2]

To understand the thermal behavior of this molecule, one must look beyond simple bond strengths and analyze the intermolecular forces driving its lattice energy.

The "Fluorous Effect" on Melting Point

Despite a molecular weight of >500 g/mol , the melting point is surprisingly low (33–38 °C).[1] This is a classic signature of the "Fluorous Effect."

-

Weak Intermolecular Forces: The perfluorooctyl tail (

) is rigid and rod-like, surrounded by a sheath of non-polarizable fluorine atoms.[1][2] These chains exhibit very weak van der Waals interactions (specifically London dispersion forces) compared to their hydrocarbon analogs.[1] -

Frustrated Packing: The molecule is amphiphilic in a specific sense—it has a "fluorophilic" tail and a "lipophilic/hydrophilic" aromatic head.[1][2] This creates a frustrated crystal lattice where the tails try to segregate from the aromatic rings, lowering the energy barrier required to break the lattice (melting).[1]

Thermal Stability Mechanism[1]

-

C-F Bond Strength: The carbon-fluorine bonds in the tail are among the strongest in organic chemistry (~485 kJ/mol), rendering the tail inert to thermal decomposition up to >350 °C.[2]

-

The Weak Link (Aniline): The limiting factor for thermal stability is the aniline head group.[1] Primary amines are susceptible to oxidation and condensation (forming azo/azoxy species) at elevated temperatures (>150 °C), especially in the presence of oxygen.[1]

Physical Characterization Protocols

As researchers, we cannot rely on generic data.[1][2] You must validate the material in your specific context.[1][2] Below are the self-validating protocols for thermal analysis.

Differential Scanning Calorimetry (DSC)

Objective: Accurately determine the onset melting point and check for polymorphism (common in fluorous compounds).[1]

Protocol:

-

Sample Prep: Hermetically seal 3–5 mg of solid sample in an aluminum pan. Note: If the sample is liquid, freeze it first to ensure you capture the melt.[2]

-

Atmosphere: Nitrogen purge (50 mL/min).

-

Cycle:

-

Cool to 0 °C (equilibrate for 5 min).

-

Ramp 1: Heat to 60 °C at 5 °C/min (Observe

). -

Cool to 0 °C at 10 °C/min (Observe crystallization

). -

Ramp 2: Heat to 60 °C at 5 °C/min (Verify reversibility).

-

Interpretation:

-

Broadening of the peak >2 °C suggests impurity (e.g., residual solvent or oxidation products).[1]

Thermogravimetric Analysis (TGA)

Objective: Define the "Safe Processing Window" (SPW) and decomposition onset (

Protocol:

-

Sample: 10–15 mg in a platinum or alumina crucible.

-

Ramp: Ambient to 600 °C at 10 °C/min.

-

Gas: Run two separate experiments:

Expected Profile:

Visualization: Thermal Characterization Workflow

The following diagram outlines the decision logic for handling and characterizing this material based on its phase state.

Caption: Logic flow for assessing the phase state and purity of this compound based on its low melting point.

Handling & Storage Guidelines

Due to the melting point being close to ambient, standard weighing and storage procedures must be modified.

The "Melt-Dispense" Technique

Weighing flakes that are partially melting is inaccurate due to surface adhesion.[1][2]

-

Recommendation: If the lab is warm (>25 °C), do not attempt to weigh solids. Instead, fully melt the sample in a water bath (40 °C) and dispense it volumetrically or gravimetrically as a liquid using a pre-warmed glass pipette.[1]

-

Density Factor: While exact liquid density at 40 °C should be measured, perfluorinated compounds are dense (~1.7–1.8 g/mL).[1][2]

Storage[1][4]

Applications in Drug Development[5]

In a pharmaceutical context, this molecule is rarely the API itself but a Process Aid or Tag .[1][2]

-

Fluorous Solid-Phase Extraction (F-SPE): The aniline is coupled to a drug scaffold.[1][2][3] After synthesis, the reaction mixture is passed through a fluorous silica gel cartridge.[1] Only the tagged molecule binds; non-fluorous impurities wash away.[1] The tag is then cleaved.[1][2]

-

Surface Passivation: Used to coat medical devices to prevent protein fouling (due to the lipophobic nature of the

tail).[1]

References

-

Sigma-Aldrich. Product Specification: this compound, CAS 119489-67-7.[1][2]Link[1]

-

Curran, D. P. (2002).[1][2] "Fluorous Reverse Phase Silica Gel.[1][2] A New Tool for Preparative Separations in Synthetic Organic and Organometallic Chemistry." Synlett, 2001(09), 1488-1496.[1][2] (Contextual grounding for Fluorous Separation).

-

Gladysz, J. A., & Curran, D. P. (2002).[1][2] "Fluorous Chemistry: From Biphasic Catalysis to a Parallel Chemical Universe and Beyond."[1][2] Tetrahedron, 58(20), 3823-3825.[1][2] (Theoretical basis for fluorous interactions).

-

PubChem. Compound Summary: 4-(Heptadecafluorooctyl)aniline (Isomer Analog).[1][2]Link (Used for comparative structural property estimation).[1]

Literature review of long-chain fluorinated aniline derivatives

Synthesis, Physicochemical Properties, and Industrial Applications

Executive Summary & Strategic Scope

This technical guide reviews the structural class of long-chain fluorinated aniline derivatives . These compounds occupy a critical intersection in chemical space, combining the electronic modulation of the fluorine atom (electronegativity, metabolic stability) with the steric and physicochemical properties of long alkyl or perfluoroalkyl chains (lipophilicity, self-assembly, surface activity).

Scope of Review: This guide categorizes these derivatives into two primary structural motifs:

-

Ring-Perfluoroalkylated Anilines: Direct attachment of "fluorous ponytails" (

) to the aromatic ring, primarily used in surface coatings and fluorous biphasic catalysis. -

Long-Chain Alkoxy/Alkyl Fluorinated Anilines: Fluorinated aniline cores substituted with hydrocarbon tails (

or

Structural Classification & The "Fluorine Effect"

The strategic incorporation of fluorine into long-chain aniline derivatives alters molecular behavior through three mechanisms:

-

Electronic Deactivation: Fluorine (

) lowers the -

Lipophilicity Modulation: The

bond is highly hydrophobic but also lipophobic (fluorous). Long perfluorinated chains create a "third phase" distinct from water and oil. -

Mesophase Stabilization: In liquid crystals, lateral fluorine substitution suppresses crystallization and lowers melting points, widening the nematic/smectic mesophase range.

Table 1: Structural Classes and Property Modulation

| Class | General Structure | Key Property | Primary Application |

| Type A: Fluorous Anilines | Ultra-low surface energy (< 20 mN/m) | Surface repellents, Fluorous tags | |

| Type B: LC Mesogens | Anisotropic polarizability | Liquid Crystal Displays (LCDs) | |

| Type C: Lipophilic Bioisosteres | Enhanced membrane permeability | Drug Delivery, Antimicrobials |

Synthetic Methodologies

We examine two critical workflows: the modern Photoredox Perfluoroalkylation (for Type A) and the Classical Schiff Base Condensation (for Type B).

Protocol A: Visible-Light Photoredox Perfluoroalkylation

Target: Synthesis of p-perfluoroalkyl anilines without harsh thermal conditions.

Mechanism:

Traditional methods require copper mediators at high temperatures (

Step-by-Step Protocol:

-

Reagents: Charge a Schlenk tube with aniline derivative (1.0 equiv),

(e.g., -

Solvent: Add degassed DMSO or MeCN.

-

Irradiation: Irradiate with Blue LED (450 nm) at room temperature for 12–24 hours.

-

Workup: Dilute with

, wash with brine, dry over -

Purification: Silica gel chromatography (Hexane/EtOAc).

Critical Control Point: Oxygen must be rigorously excluded to prevent quenching of the excited photocatalyst.

Protocol B: Synthesis of Fluorinated Schiff Base Mesogens

Target: Creating liquid crystalline precursors with long alkoxy tails.

Step-by-Step Protocol:

-

Alkylation: React 4-fluoronitrobenzene with long-chain alcohol (

) via -

Reduction: Reduce the nitro group using

or -

Condensation: Reflux the 4-alkoxy-aniline with 4-fluorobenzaldehyde in ethanol with catalytic acetic acid.

-

Crystallization: The product precipitates upon cooling; recrystallize from ethanol/DMF to ensure high purity (essential for sharp phase transitions).

Visualization of Synthetic Pathways

The following diagram illustrates the divergent pathways for synthesizing Type A (Fluorous) and Type B (Liquid Crystal) derivatives.

Caption: Divergent synthetic strategies for generating surface-active perfluoroalkyl anilines (top) vs. liquid crystalline alkoxy anilines (bottom).

Physicochemical Properties & Applications

Liquid Crystallinity (Mesomorphism)

Long-chain fluorinated anilines are pivotal in designing Smectic and Nematic phases. The fluorine atom introduces a lateral dipole that disrupts efficient packing just enough to lower melting points while maintaining the rod-like structure required for liquid crystallinity.

Data Summary: Effect of Chain Length on Phase Behavior (Data synthesized from recent comparative studies, e.g., El-Atawy et al., 2023)

| Compound Structure | Chain Length ( | Melting Point ( | Mesophase Range | Phase Type |

| 4-F-Aniline-Schiff Base | 102 | 15 | Nematic Only | |

| 4-F-Aniline-Schiff Base | 93 | 28 | Smectic A + Nematic | |

| 4-F-Aniline-Schiff Base | 88 | 45 | Smectic Highly Ordered |

Insight: Increasing the alkyl chain length (

Surface Activity & Wettability

Perfluoroalkylated anilines (Type A) exhibit "omniphobicity." Unlike hydrocarbon surfactants that are only hydrophobic, these compounds repel both water and oils.

-

Critical Micelle Concentration (CMC): Fluorinated surfactants have CMCs 1-2 orders of magnitude lower than their hydrocarbon analogues.

-

Application: Used as intermediates for textile coatings (DWR - Durable Water Repellent) and in Fluorous Biphasic Catalysis , where the catalyst is soluble in a fluorous solvent but separates from the organic product upon cooling.

Biological Relevance

While long-chain perfluorinated compounds (PFAS) face regulatory scrutiny due to persistence, long-chain alkyl fluorinated anilines (Type C) are explored in medicinal chemistry.

-

Metabolic Blockade: Substitution of Hydrogen with Fluorine at the para-position of the aniline ring blocks hydroxylation by Cytochrome P450, extending the half-life of the drug.

-

Lipophilic Targeting: The long alkyl chain facilitates penetration of the lipid bilayer in Gram-negative bacteria. Recent studies (e.g., Binoy et al., 2021) indicate that fluorinated benzimidazole derivatives synthesized from fluoroaniline precursors show enhanced antimicrobial activity against resistant strains.

References

-

El-Atawy, M. A., et al. (2023).[1] "Synthesis and characterization of new imine liquid crystals based on terminal perfluoroalkyl group." Heliyon, 9(4), e14871.

-

Zhang, B., et al. (2015). "Visible-light-induced perfluoroalkylation of anilines." Journal of Organic Chemistry. (Cited in context of photoredox protocols).

-

Binoy, N., et al. (2021). "Synthesis of Fluorinated Heterocyclic Compounds for Pharmacological Screening." Journal of Ultra Chemistry, 17(3), 16-24.[2]

-

Shaikh, A. A., et al. (2023).[3] "Liquid Crystalline Mixtures with Induced Polymorphic Smectic Phases." Crystals, 13, 645.[4]

-

Zhu, S., et al. (2024). "Synthesis and Properties of Novel Acrylic Fluorinated Surfactants." MDPI Molecules.

Sources

Technical Deep Dive: Dipole Moment & Electronic Architecture of 3-(Heptadecafluorooctyl)aniline

The following technical guide details the dipole moment characteristics and electronic architecture of 3-(Heptadecafluorooctyl)aniline. This document is structured for researchers in materials science, surface chemistry, and drug development, focusing on the interplay between the fluorous "ponytail" and the polar aniline headgroup.

Executive Summary: The Fluorous-Polar Paradox

This compound (CAS: 119489-67-7) represents a unique class of "Janus" molecules—amphiphilic entities possessing a polar, electron-rich amino headgroup and a rigid, electron-deficient perfluorinated tail (

The dipole moment of this molecule is not merely a scalar quantity; it is the vector sum of two competing electronic domains.[1] Understanding this dipole is critical for:

-

Surface Engineering: Tuning the work function (

) of electrodes in organic electronics (OLEDs/OFETs) via Self-Assembled Monolayers (SAMs). -

Medicinal Chemistry: Modulating bioavailability through the "fluorine effect," where the dipole vector influences membrane permeability and metabolic stability.

Molecular Architecture & Electronic State

To understand the dipole moment, we must first deconstruct the molecule into its constituent electronic vectors. The molecule consists of a benzene core substituted at the meta (3-) position, minimizing direct resonance conjugation between the donor and acceptor compared to para isomers.

Electronic Components

-

The Donor (

): The amino group is a strong-

Effect: Increases electron density in the ring (activating).

-

-

The Acceptor (

): The perfluorooctyl chain is a powerful-

Effect: Withdraws electron density from the ring (deactivating).

-

Dipole Magnitude: Analogous to (trifluoromethyl)benzene (

D), but slightly perturbed by the chain length.

-

Visualization of Electronic Vectors

The following diagram illustrates the vector addition logic used to estimate the net dipole moment.

Figure 1: Vector addition model for meta-substituted fluorous aniline. The 120° angle between substituents dictates the net moment.

Dipole Moment Analysis: Theoretical & Calculated

Since specific experimental values for the

The Vector Equation

For a disubstituted benzene with substituents at the meta position (1,3-substitution), the angle

Parameters:

-

(Aniline): 1.53 D (Direction: Ring

-

(Perfluoroalkyl-benzene): 2.86 D (Based on

-

Note: The vector points Ring

-

-

: 120° (Geometry). However, we must consider electronic directionality.

- pushes electrons in (+M).

- pulls electrons out (-I).

-

Therefore, the dipole vectors relative to the ring center are roughly additive in the radial direction, but separated by 120°.

Calculation

Comparison:

-

Para-isomer (1,4-substitution): Vectors align (

effective push-pull). -

Meta-isomer: The dipole is significantly lower (~2.5 D) due to the angular cancellation.

The "Ponytail" Effect

While the calculation uses the

| Parameter | Value / Description |

| Calculated | ~2.48 - 2.60 D |

| Group Moment ( | 1.53 D |

| Group Moment ( | ~2.90 D (Inductive saturation at C1) |

| Orientation | Off-axis (Meta). Vector points between the two substituents. |

Experimental Determination Protocol

To validate the theoretical value, the Guggenheim-Smith Method is the gold standard for measuring dipole moments of polar solutes in non-polar solvents.

Protocol: Dielectric Constant Measurement

Objective: Determine

Reagents:

-

Solute: this compound (High Purity >99%).

-

Solvent: Benzene (Standard) or Octafluorotoluene (if solubility is an issue, though Benzene usually suffices for the aniline head). Note: Benzene is preferred to match literature baselines.

Workflow:

-

Preparation: Prepare 5 solutions of varying weight fractions (

) ranging from 0.001 to 0.01. -

Capacitance Measurement: Use a dipole meter (frequency ~2 MHz) to measure the dielectric constant (

) of each solution at 25°C. -

Refractive Index: Measure

using an Abbe refractometer. -

Data Processing (Guggenheim Equation):

-

Where

is the slope of -

Where

is the slope of

-

Figure 2: Experimental workflow for dipole moment determination using the Guggenheim-Smith method.

Applications in Surface Science & Drug Development

The specific dipole characteristics of this compound drive its utility in high-value applications.

Work Function Modification (OLEDs/Solar Cells)

In organic electronics, the interface between the anode (e.g., ITO) and the hole transport layer is critical.

-

Mechanism: When this molecule forms a Self-Assembled Monolayer (SAM) on an electrode, the dipole vector (

) modifies the surface potential. -

Equation:

-

Outcome: The electron-withdrawing fluorous tail points away from the surface, creating a strong surface dipole that increases the work function, facilitating hole injection. The meta substitution allows for a different packing density and tilt angle compared to para isomers, often preventing crystallization and ensuring smoother films.

The "Fluorine Effect" in Drug Delivery

While primarily a materials building block, the dipole logic applies to medicinal chemistry.

-

Lipophilicity: The

group is super-lipophilic (LogP > 6), but the dipole moment ensures it is not purely inert. -

Metabolic Stability: The strong C-F bonds and the electron-deficient ring (deactivated by the fluorous chain) make the aniline highly resistant to oxidative metabolism (CYP450) at the ring positions.

References

-

Sheppard, W. A. (1965). "The Electrical Effect of the Trifluoromethyl Group." Journal of the American Chemical Society.[4] Link (Foundational data for vector analysis of fluoro-alkyl benzenes).

-

Guggenheim, E. A. (1949). "The proposed simplification in the procedure for computing electric dipole moments." Transactions of the Faraday Society. Link (Methodology for experimental determination).

-

NIST Chemistry WebBook. "Dipole Moments of Substituted Benzenes." Link (Source for baseline aniline and trifluorotoluene data).

-

PubChem. "this compound Compound Summary." Link (Structural verification).

- Genzer, J. (2008). "Surface-Bound Semifluorinated Polymers and Monolayers." Journal of Interfaces, Crystallization, and Nucleation.

Sources

Methodological & Application

Application Note: Electrochemical Surface Engineering using 3-(Heptadecafluorooctyl)aniline

Executive Summary

This guide details the protocol for the surface modification of conductive substrates using 3-(Heptadecafluorooctyl)aniline (CAS: 119489-67-7). Unlike standard polyaniline (PANI) synthesis, the presence of the perfluorinated

This protocol utilizes organic-phase electropolymerization to generate a polymer film that exhibits the "Lotus Effect" —simultaneous superhydrophobicity (Water Contact Angle

Chemical Mechanism & Rationale

The "Ante" Strategy

We utilize the "Ante" functionalization strategy, where the fluorinated chain is attached to the monomer before polymerization.[1] This ensures a high density of fluorinated tails on the surface, which is difficult to achieve via post-polymerization modification.

Electropolymerization Pathway

The mechanism proceeds via anodic oxidation.[2] The steric hindrance of the bulky

Figure 1: Mechanistic pathway of the electropolymerization process. The fluorinated tails migrate to the air-polymer interface to minimize surface energy.

Experimental Protocol

Materials & Equipment

| Component | Specification | Purpose |

| Monomer | This compound ( | Functional precursor |

| Solvent | Acetonitrile (ACN), Anhydrous ( | Medium for hydrophobic monomer |

| Electrolyte | Lithium Perchlorate ( | Ionic conductivity |

| Working Electrode | Glassy Carbon, Gold, or ITO | Substrate for modification |

| Ref.[1][2][3][4][5][6][7][8][9][10] Electrode | Non-aqueous reference (prevents water contamination) | |

| Counter Electrode | Platinum Wire/Mesh | Completes circuit |

Solution Preparation

Critical Step: The monomer is insoluble in water. Do not attempt aqueous acid polymerization.

-

Solvent Prep: Purge 20 mL of anhydrous Acetonitrile with Argon/Nitrogen for 15 minutes to remove dissolved oxygen (oxygen quenches radical cations).

-

Electrolyte: Dissolve

to a concentration of 0.1 M . -

Monomer Addition: Add this compound to reach a concentration of 0.01 M to 0.05 M .

-

Note: Sonicate for 5 minutes if dissolution is slow. The solution should be clear.

-

Electropolymerization Workflow (Potentiodynamic Method)

This method allows for precise control over film thickness by limiting the number of cycles.

-

Cell Setup: Assemble the 3-electrode cell. Ensure the Working Electrode (WE) is polished (alumina slurry) and ultrasonically cleaned before immersion.

-

Parameters:

-

Execution:

-

Start the scan.

-

Observation: The first cycle will show an irreversible oxidation peak around

(monomer oxidation). -

Subsequent cycles should show the emergence of reversible redox couples at lower potentials (

), indicating the growth of the electroactive polymer film.

-

-

Post-Process:

-

Remove WE.

-

Rinse gently with pure Acetonitrile to remove unreacted monomer.

-

Drying: Air dry or vacuum dry at

for 1 hour. Do not use high heat (

-

Alternative: Galvanostatic Deposition

For rapid, bulk coating of larger surface areas.

-

Current Density: Constant current of

. -

Duration: 500 to 1500 seconds.[11]

-

Result: Produces a rougher, cauliflower-like morphology which enhances the superhydrophobic effect via the Cassie-Baxter state.

Characterization & Validation

To certify the protocol was successful, the modified surface must meet specific criteria.

Quantitative Metrics

| Parameter | Method | Target Value | Interpretation |

| Water Contact Angle (WCA) | Sessile Drop | Superhydrophobic | |

| Sliding Angle (Hysteresis) | Tilting Plate | Self-cleaning (Lotus Effect) | |

| Oil Contact Angle | Hexadecane | Oleophobic | |

| Film Thickness | Profilometry/AFM | 100 nm - 5 | Dependent on cycle count |

Workflow Diagram

Figure 2: Step-by-step experimental workflow for surface modification.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Contact Angle (<120°) | Film is too smooth; insufficient roughness. | Switch to Galvanostatic mode or increase cycle count to induce globular growth. |

| Film Delamination | Poor adhesion to substrate. | Pre-treat substrate with a diazonium adhesion promoter or ensure thorough polishing. |

| No Polymer Growth | Oxygen quenching or water contamination. | Use anhydrous ACN; purge solution vigorously with |

| Low Conductivity | Over-oxidation (degradation). | Reduce the upper potential limit from 1.3 V to 1.1 V. |

References

-

Darmanin, T., & Guittard, F. (2009).[12] Fluorophobic effect for building up the surface morphology of electrodeposited substituted conductive polymers.[12] Langmuir, 25(10), 5463-5466.[12] Link

-

Godeau, G., Guittard, F., & Darmanin, T. (2017).[1] Surfaces Bearing Fluorinated Nucleoperfluorolipids for Potential Anti-Graffiti Surface Properties.[1] Coatings, 7(12), 220.[1] Link

-

Haj-Othman, A., et al. (2021). Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications.[11][13] RSC Advances, 11, 18704-18713. Link

-

Sigma-Aldrich. Product Specification: this compound. Link

Sources

- 1. mdpi.com [mdpi.com]

- 2. Aniline Electropolymerization on Indium–Tin Oxide Nanofilms with Different Surface Resistivity: A Comprehensive Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. scholarworks.unist.ac.kr [scholarworks.unist.ac.kr]

- 7. Investigation of the chemical structure of fluorinated diazonium salts on the electrografting behavior and thin film properties - RSC Applied Interfaces (RSC Publishing) DOI:10.1039/D5LF00106D [pubs.rsc.org]

- 8. lirias.kuleuven.be [lirias.kuleuven.be]

- 9. scispace.com [scispace.com]

- 10. researchgate.net [researchgate.net]

- 11. Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluorophobic effect for building up the surface morphology of electrodeposited substituted conductive polymers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Electrochemical deposition of highly hydrophobic perfluorinated polyaniline film for biosensor applications - RSC Advances (RSC Publishing) [pubs.rsc.org]

Application Note: 3-(Heptadecafluorooctyl)aniline in Fluorous Synthesis

This Application Note provides a comprehensive technical guide for using 3-(Heptadecafluorooctyl)aniline (CAS: 119489-67-7) in organic synthesis. This compound serves as a robust "heavy" fluorous tag and building block, enabling the rapid purification of synthetic intermediates and the generation of fluorous-tagged chemical libraries.

Executive Summary

This compound is a meta-substituted aniline derivative bearing a perfluorooctyl (

Key Applications:

-

Fluorous Mixture Synthesis (FMS): Rapid generation of urea/thiourea libraries with tag-enabled purification.

-

Analytical Tagging: Derivatization of aldehydes/ketones for

F NMR or Mass Spectrometry detection. -

Surface Modification: Introduction of hydrophobic/lipophobic properties to surfaces or polymers.

Technical Profile & Mechanism

Chemical Properties

| Property | Data |

| Molecular Formula | |

| Molecular Weight | 511.18 g/mol |

| Physical State | White to off-white solid |

| Solubility | Soluble in MeOH, THF, EtOAc; Highly soluble in fluorous solvents (e.g., FC-72, FC-770). Insoluble in water. |

| Fluorine Content | ~63% (Heavy fluorous tag) |

| Reactivity | Nucleophilic aromatic amine; reacts with isocyanates, acid chlorides, and aldehydes. |

The Fluorous Separation Principle

The core utility of this tag lies in Orthogonality . Organic molecules are typically soluble in organic solvents (CH₂Cl₂, MeOH) and insoluble in fluorous solvents. By attaching the

Separation Logic:

-

Reaction: Tagged Aniline + Reagent (Excess)

Tagged Product + Impurities. -

F-SPE Loading: Mixture loaded onto fluorous silica.

-

Fluorophobic Wash: Non-fluorous impurities washed away with MeOH/H₂O.

-

Fluorophilic Elution: Tagged product eluted with MeOH or THF (or pure fluorous solvent if needed).

Workflow Visualization

The following diagram illustrates the standard workflow for generating a library of fluorous-tagged ureas using this compound.

Caption: Workflow for the synthesis and F-SPE purification of fluorous-tagged libraries.

Experimental Protocols

Protocol A: Synthesis of Fluorous-Tagged Ureas (Library Generation)

This protocol demonstrates the use of the aniline tag to scavenge isocyanates or create a urea library. The product is purified without chromatography.

Reagents:

-

This compound (1.0 equiv)

-

Aryl/Alkyl Isocyanate (1.2 equiv)

-

Dichloromethane (DCM) or THF (anhydrous)

-

Fluorous Silica Gel (e.g., FluoroFlash®) cartridges[1]

Step-by-Step Procedure:

-

Dissolution: Dissolve this compound (102 mg, 0.2 mmol) in 2 mL of anhydrous THF in a reaction vial.

-

Coupling: Add the isocyanate (0.24 mmol, 1.2 equiv) dropwise.

-

Incubation: Stir the mixture at room temperature for 2–4 hours. Monitor by TLC (the fluorous product will have a significantly higher

in standard organic solvents or require staining; typically, the starting aniline disappears). -

Concentration: Evaporate the solvent under reduced pressure to obtain the crude solid.

-

Preparation for F-SPE: Redissolve the crude residue in a minimum amount of DMF or THF (approx. 0.5 mL) for loading.

Protocol B: Fluorous Solid-Phase Extraction (F-SPE)

This is the critical purification step. It replaces column chromatography.

Materials:

-

F-SPE Cartridge (2g or 5g, depending on scale) pre-packed with fluorous silica.

-

Solvent A: 80% MeOH : 20%

(Fluorophobic wash). -

Solvent B: 100% MeOH or THF (Fluorophilic elution).

Execution:

-

Conditioning: Wash the F-SPE cartridge with 5 mL of Solvent B, followed by 10 mL of Solvent A.

-

Loading: Load the crude reaction mixture (dissolved in minimal DMF/THF) onto the top of the cartridge.

-

Fluorophobic Wash (Elution 1): Elute with 10–15 mL of Solvent A .

-

Mechanism: The highly polar/aqueous solvent washes away unreacted isocyanates, decomposed urea byproducts, and non-fluorous impurities. The fluorous-tagged product sticks tightly to the fluorous silica.

-

-

Fluorophilic Elution (Elution 2): Elute with 10–15 mL of Solvent B (100% MeOH).

-

Mechanism: The organic solvent disrupts the fluorous-fluorous interaction, releasing the tagged product.

-

-

Recovery: Collect the second fraction and concentrate in vacuo.

-

Validation: Verify purity via

NMR. The product should be >95% pure without further workup.

Protocol C: Aldehyde Tagging for Analytical Detection

Used for enriching or detecting aldehydes in complex biological mixtures.

-

Reaction: Combine the aldehyde sample with this compound (1.5 equiv) in MeOH with a catalytic amount of acetic acid.

-

Reduction (Optional): To form a stable secondary amine, add

(2.0 equiv) and stir for 4 hours. -

Purification: Perform F-SPE (as per Protocol B).

-

Analysis: The resulting purified fraction contains only the tagged aldehydes. These can be analyzed via

NMR (distinct signal ~ -81 ppm for

Expert Insights & Troubleshooting

Causality in Experimental Choices

-

Why Aniline? The amino group is a versatile nucleophile. However, the strong electron-withdrawing effect of the perfluorooctyl chain (via the aromatic ring) makes this aniline less nucleophilic than standard aniline.

-

Implication: Reactions may require longer times or mild heating compared to non-fluorous analogs.

-

-

Solubility Paradox: While the tag is "fluorous," the aniline headgroup is polar. This molecule is an amphiphile .

-

Tip: If the compound crashes out of 80% MeOH during F-SPE loading, add a small amount of DMF to the loading solvent to maintain solubility during the initial wash.

-

Self-Validating Systems

-

TLC Monitoring: Fluorous compounds often "streak" on standard silica plates. Use a fluorous solvent system (e.g., EtOAc:Hexanes + 5% Trifluorotoluene) if standard TLC is ambiguous.

-

Mass Balance: In F-SPE, if you recover <80% yield, the product likely eluted in the "Wash" fraction. Decrease the MeOH percentage in Solvent A (e.g., go to 70:30 MeOH:Water) to increase retention.

References

-

Fluorous Mixture Synthesis: Luo, Z., Zhang, Q., Oderaotoshi, Y., & Curran, D. P. (2001). Fluorous mixture synthesis: a fluorous-tagging strategy for the synthesis and separation of mixtures of organic compounds. Science, 291(5509), 1766-1769. Link

-

Fluorous Tagging Strategy: Zhang, W. (2004).[2] Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides.[2][3][4] Current Opinion in Drug Discovery & Development, 7(6), 784-797.[2][3] Link

-

F-SPE Protocols: Zhang, W., & Curran, D. P. (2006). Synthetic applications of fluorous solid-phase extraction (F-SPE). Tetrahedron, 62(51), 11837-11865. Link

-

Analytical Applications: Giese, R. W. (2022).[5] A high-specificity aniline-based mass tag for aldehyde detection.[5] Rapid Communications in Mass Spectrometry, 36(15), e9322.[5] Link

-

Fluorous Hydantoin Synthesis: Zhang, W., & Lu, Y. (2003). Fluorous synthesis of hydantoins and thiohydantoins.[1][4][6][7][8] Organic Letters, 5(14), 2555-2558. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fluorous tagging strategy for solution-phase synthesis of small molecules, peptides and oligosaccharides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. (PDF) Fluorous Synthesis of Hydantoins and Thiohydantoins [research.amanote.com]

- 7. Fluorous synthesis of hydantoins and thiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Fluorous Synthesis of Hydantoins and Thiohydantoins - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Protocol: Synthesis of Superhydrophobic Fluorinated Polyaniline (F-PANI) Coatings

Executive Summary